molecular formula C19H22N2O4 B2740931 N-({[2,2'-bifuran]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 2034491-37-5

N-({[2,2'-bifuran]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B2740931
CAS No.: 2034491-37-5
M. Wt: 342.395
InChI Key: BFOWFNSLYNYHTI-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of bifuran and cyclohexenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide typically involves the reaction of bifuran derivatives with cyclohexenyl ethylamine under controlled conditions. The reaction is carried out in the presence of oxalyl chloride, which facilitates the formation of the oxalamide linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyclohexenyl group can be reduced to cyclohexyl, altering the compound’s properties.

    Substitution: Functional groups on the bifuran or cyclohexenyl moieties can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones, bifuran diones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The cyclohexenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxalamide linkage provides stability and rigidity to the molecule, allowing it to maintain its structural integrity under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar in structure but with a methoxyphenyl group instead of bifuran.

    Cyclohex-1-en-1-yl acetate: Contains the cyclohexenyl group but lacks the bifuran and oxalamide linkages.

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is unique due to the presence of both bifuran and cyclohexenyl groups, which confer distinct chemical and biological properties. The oxalamide linkage adds further stability and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(20-11-10-14-5-2-1-3-6-14)19(23)21-13-15-8-9-17(25-15)16-7-4-12-24-16/h4-5,7-9,12H,1-3,6,10-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWFNSLYNYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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